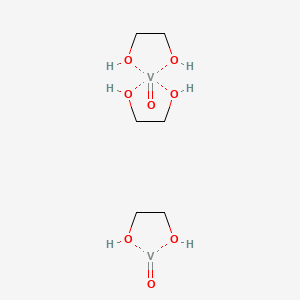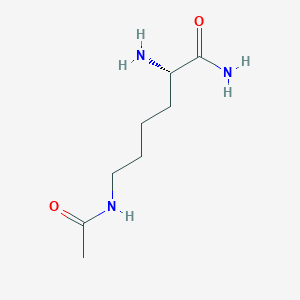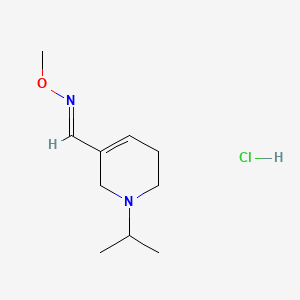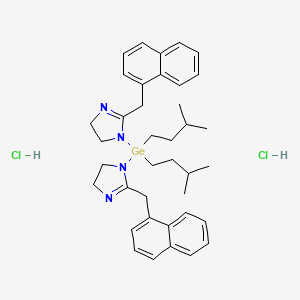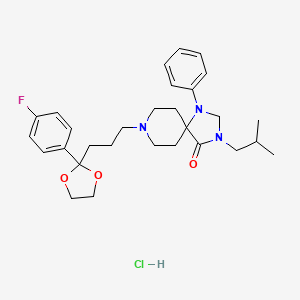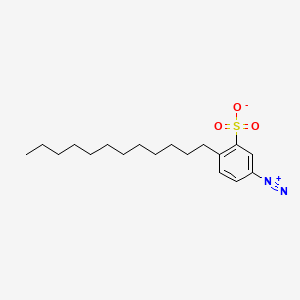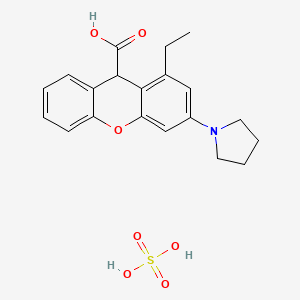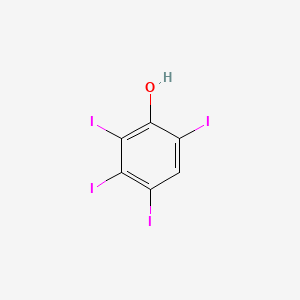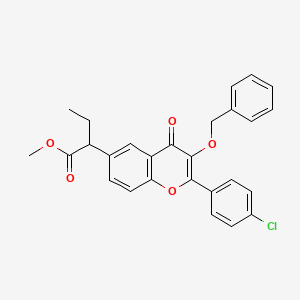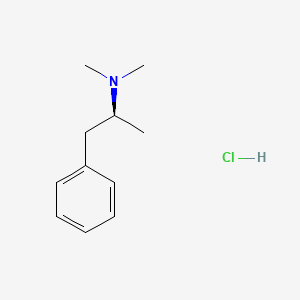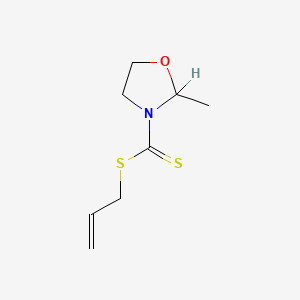
Thiocyanic acid, 3-bromoallyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 3-bromoallyl ester is an organic compound that belongs to the class of thiocyanates Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group This compound is characterized by the presence of a thiocyanate group (−SCN) attached to a 3-bromoallyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-bromoallyl ester can be achieved through several methods. One common approach involves the reaction of 3-bromoallyl alcohol with thiocyanic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate group being introduced via nucleophilic substitution.
Another method involves the use of electrophilic thiocyanation reagents, which can introduce the thiocyanate group into the 3-bromoallyl substrate. This method often requires the use of oxidizing agents to facilitate the reaction.
Industrial Production Methods
Industrial production of thiocyanic acid esters, including the 3-bromoallyl ester, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 3-bromoallyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The bromine atom in the 3-bromoallyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thiocyanates.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 3-bromoallyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 3-bromoallyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution and addition reactions. The bromine atom in the 3-bromoallyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, octyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 3-bromoallyl ester is unique due to the presence of the 3-bromoallyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization, making this compound a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
102367-27-1 |
|---|---|
Fórmula molecular |
C4H4BrNS |
Peso molecular |
178.05 g/mol |
Nombre IUPAC |
[(E)-3-bromoprop-2-enyl] thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |
Clave InChI |
FKXFKGRLGSKMOZ-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/Br)SC#N |
SMILES canónico |
C(C=CBr)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


